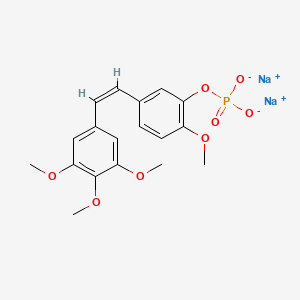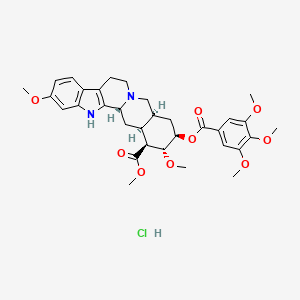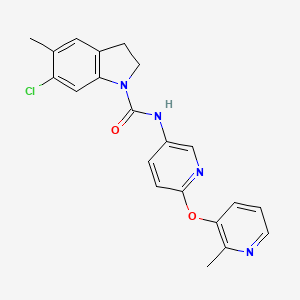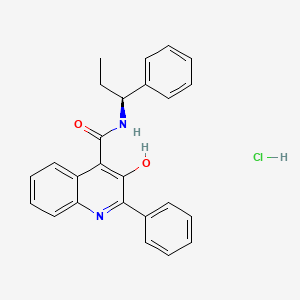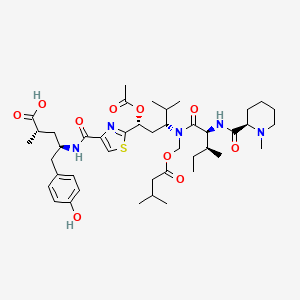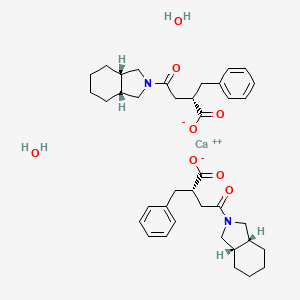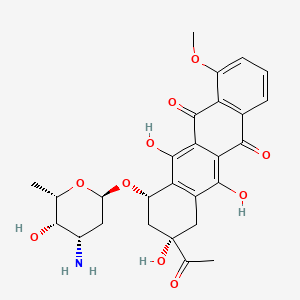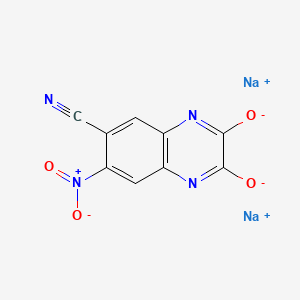
CNQX disodium salt
Descripción general
Descripción
CNQX disodium salt is a water-soluble, potent, and competitive AMPA and kainate receptor antagonist . It also antagonizes NMDA receptors at the glycine site . It increases GABAA receptor spontaneous postsynaptic currents (sPSCs) and shows neuroprotective actions .
Synthesis Analysis
CNQX disodium salt is a highly pure, synthetic, and biologically active compound . It is used in various research and development applications .Molecular Structure Analysis
The molecular formula of CNQX disodium salt is C9H2N4Na2O4 . Its molecular weight on an anhydrous basis is 276.12 .Chemical Reactions Analysis
CNQX disodium salt is an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . It is involved in rapidly desensitizing responses in the central nervous system .Physical And Chemical Properties Analysis
CNQX disodium salt is a pale yellow solid . It is soluble in water to more than 2 mg/mL when warmed .Aplicaciones Científicas De Investigación
-
Neuroscience
- Application : CNQX disodium salt is used in neuroscience as an AMPA/kainate receptor antagonist .
- Method : In experiments, it can be applied to neurons to inhibit GluA1 channels. For example, in one experiment, a current reversible inhibition was observed by applying 20, 2, and 10 μM CNQX disodium salt in the presence of 100 μM glutamate .
- Results : The application of different concentrations of CNQX disodium salt resulted in a change in amplitude .
-
Pain Research
- Application : CNQX disodium salt is used in pain research. It has been found to abolish glutamatergic synaptic currents in rat dorsal horn, indicating that glutamatergic synaptic transmission is likely associated with nociceptive signaling .
- Method : In experiments, it can be applied to spinal cord neurons. For example, monosynaptic evoked EPSCs (eEPSCs) of C- and Aδ-fibers of the dorsal root were sensitive to 1 µM CNQX disodium salt .
- Results : In the absence of stimulation, spontaneous glutamatergic synaptic currents were also observed and were sensitive to CNQX disodium salt .
-
Neuroprotection
-
Isolation of GABA A receptor mediated spontaneous inhibitory postsynaptic currents
-
Antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells
-
Inhibition of seizure-like activity in hippocampal neurons
-
Isolation of GABA A receptor mediated spontaneous inhibitory postsynaptic currents
-
Antagonizes non-NMDA receptor-mediated responses in neuronal cultures
-
Glutamatergic blockers for measuring inhibitory postsynaptic currents in projection neurons
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019070 | |
| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CNQX disodium salt | |
CAS RN |
479347-85-8 | |
| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



